2,5-Dimethyloxolane-3-Carboxylic Acid (2,5-DMOCA): A Technical Guide to sp³-Rich Building Blocks in Drug Discovery
2,5-Dimethyloxolane-3-Carboxylic Acid (2,5-DMOCA): A Technical Guide to sp³-Rich Building Blocks in Drug Discovery
Executive Summary
In modern medicinal chemistry, the over-reliance on flat, planar aromatic rings has been identified as a primary driver of clinical attrition due to poor solubility and off-target toxicity. The paradigm shift toward increasing molecular complexity—often termed the "Escape from Flatland" —has driven the demand for highly saturated, sp³-rich chiral building blocks.
2,5-Dimethyloxolane-3-carboxylic acid (CAS: 1858691-18-5) , hereafter referred to as 2,5-DMOCA, represents a premier fragment in this class. Featuring a fully saturated tetrahydrofuran (oxolane) core, multiple stereocenters, and a versatile carboxylic acid handle, 2,5-DMOCA is engineered for integration into Fragment-Based Drug Discovery (FBDD) pipelines. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and application protocols for drug development professionals.
Physicochemical Profiling & Stereochemical Complexity
The structural architecture of 2,5-DMOCA is defined by its oxygen-containing five-membered ring. The introduction of methyl groups at the C2 and C5 positions is not merely a structural decoration; it serves a critical thermodynamic purpose. These substituents sterically restrict the pseudorotation typical of unsubstituted oxolanes, locking the ring into a preferred envelope conformation. This pre-organization reduces the entropic penalty upon target binding, thereby enhancing binding affinity.
Table 1: Physicochemical Properties of 2,5-DMOCA
| Property | Value | Rationale / Implication |
| CAS Number | 1858691-18-5 | Unique identifier for procurement and library registration. |
| Molecular Formula | C₇H₁₂O₃ | Defines the highly saturated, low-molecular-weight nature. |
| Molecular Weight | 144.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Fraction sp³ (Fsp³) | 1.00 | Maximum saturation; exponentially enhances aqueous solubility. |
| Hydrogen Bond Donors | 1 | Favorable for target engagement (H-bond to protein backbone). |
| Hydrogen Bond Acceptors | 3 | Improves hydration shell formation and solubility. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon binding. |
To understand its value in hit-to-lead optimization, it is crucial to compare 2,5-DMOCA against traditional planar bioisosteres, such as 3-methylbenzoic acid.
Table 2: Comparative Profiling: sp³ Oxolane vs. Flat Aromatic Bioisostere
| Feature | 2,5-DMOCA (sp³-Rich) | 3-Methylbenzoic acid (Aromatic) | Impact on Drug Development |
| Topology | 3D (Puckered Envelope) | 2D (Planar) | 3D structures access deeper, more complex binding pockets. |
| Fsp³ | 1.00 | 0.125 | Higher Fsp³ correlates with significantly reduced clinical attrition. |
| Aqueous Solubility | High | Moderate to Low | Improves oral bioavailability and formulation logistics. |
| Metabolic Stability | High (Oxidation-resistant) | Susceptible to hydroxylation | Prolongs half-life and reduces reactive toxic metabolites. |
Mechanistic Pathways & Synthesis
The synthesis of substituted tetrahydrofuran-3-carboxylic acids requires precise control over ring closure and subsequent functionalization . A robust, scalable route involves the acid-catalyzed cyclization of a diol precursor, followed by the selective oxidation of the resulting primary alcohol to the target carboxylic acid.
Caption: Synthetic route to 2,5-Dimethyloxolane-3-carboxylic acid via cyclization and oxidation.
Experimental Protocol 1: Synthesis via TEMPO/BAIB Oxidation
This protocol details the transformation of the intermediate 2,5-dimethyl-3-(hydroxymethyl)tetrahydrofuran into 2,5-DMOCA.
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Mechanistic Rationale: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as a highly selective catalytic oxidant, while BAIB (Bis(acetoxy)iodobenzene) serves as the stoichiometric terminal oxidant. This specific system is chosen over harsh transition-metal oxidants (e.g., Jones reagent) because it selectively oxidizes the alcohol to the carboxylic acid without cleaving the sensitive oxolane ether linkage or epimerizing the stereocenters at C2 and C5.
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Step-by-Step Methodology:
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Preparation: Dissolve 2,5-dimethyl-3-(hydroxymethyl)tetrahydrofuran (1.0 equiv, 10 mmol) in a 1:1 mixture of Acetonitrile and Water (20 mL).
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Catalyst Addition: Add TEMPO (0.1 equiv, 1.0 mmol) to the stirring solution at 0 °C.
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Oxidation: Slowly add BAIB (2.2 equiv, 22 mmol) in portions over 15 minutes. The biphasic mixture will turn a distinct orange-red color.
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Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4 hours.
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Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual oxidants.
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Extraction: Adjust the pH to 2.0 using 1M HCl, then extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid).
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Validation & Quality Control: The reaction progress must be monitored by TLC (stained with Phosphomolybdic Acid, PMA, as the aliphatic product lacks a UV chromophore). Final structural validation is achieved via ¹H NMR, confirming the disappearance of the carbinol protons (~3.5 ppm) and the appearance of a broad carboxylic acid -OH resonance at ~11.5 ppm.
Applications in Fragment-Based Drug Discovery (FBDD)
In FBDD, low molecular weight fragments are screened against targets to identify weak but highly efficient binders. 2,5-DMOCA is an ideal fragment due to its high ligand efficiency and ability to project vectors in 3D space. Once a hit is identified, the carboxylic acid serves as a synthetic handle for rapid hit-to-lead optimization, typically via amide coupling to functionalized amines .
Caption: Integration of 2,5-DMOCA into Fragment-Based Drug Discovery (FBDD) workflows.
Experimental Protocol 2: HATU-Mediated Amide Coupling
Because 2,5-DMOCA possesses a sterically hindered carboxylic acid (due to the adjacent C2-methyl group), standard coupling reagents (e.g., EDC/HOBt) often yield poor results. This protocol utilizes HATU for high-efficiency coupling.
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Mechanistic Rationale: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect, accelerating the aminolysis step even in sterically congested environments. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine without competing for the active ester.
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Step-by-Step Methodology:
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Activation: Dissolve 2,5-DMOCA (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3 mL) under an inert argon atmosphere.
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Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
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Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dissolved in 1 mL of DMF.
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Reaction: Stir the mixture at room temperature for 12 hours.
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Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 x 5 mL to remove DMF).
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Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the sp³-enriched amide product.
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Validation & Quality Control: The system is self-validating via LC-MS. The disappearance of the starting amine mass peak and the emergence of the product mass peak [M+H]⁺ confirm coupling completion. HPLC purity should exceed 95% before biological assaying.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
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Tsai, M. R., et al. (2006). New Synthesis of 3-Aryl-2,5-dihydrofurans and 3-Aryltetrahydrofuran-3-carboxylic Acids. Heterocycles, 68(9), 1941-1951. URL: [Link]
